tert-Butyl (2-cyano-3-fluorophenyl)carbamate
Overview
Description
“tert-Butyl (2-cyano-3-fluorophenyl)carbamate”, also known as Boc-anilido-4-fluorobenzonitrile, is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.24 g/mol . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of “this compound” involves the use of ketoreductases capable of performing chiral selective reduction . Optimum parameters for maximum conversion and chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) .Chemical Reactions Analysis
The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical and Chemical Properties Analysis
The compound is a light yellow solid . It has a molecular weight of 236.24 g/mol . The storage temperature is 0-5°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl Carbamate : This study presented a method for synthesizing a compound related to tert-butyl (2-cyano-3-fluorophenyl)carbamate, which is an important intermediate in biologically active compounds like omisertinib (AZD9291). The synthesis involved acylation, nucleophilic substitution, and reduction, achieving an 81% yield in three steps (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate : This compound serves as a vital intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirmed the relative substitution of the cyclopentane ring, similar to β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Biological Activities
Synthesis and Hypotensive Activity of Phenyl N-Substituted Carbamates : Research on novel 1,3-disubstituted ureas and phenyl N-substituted carbamates revealed significant hypotensive action and antiarrhythmic activity in certain compounds, demonstrating the therapeutic potential of tert-butyl carbamate derivatives (Chalina, Chakarova, & Staneva, 1998).
Cytotoxicity of Platinum(IV) Carbamate Complexes : A study on platinum(IV) complexes with tert-butyl carbamate ligands showed promising cytotoxicity against human lung cancer cells, comparable or slightly better than cisplatin. This suggests potential applications in cancer treatment (Wilson & Lippard, 2011).
Chemical Reactions and Properties
α-Aminated Methyllithium by DTBB-Catalysed Lithiation : The study on O-tert-butyl-N-(chloromethyl)-N-methyl carbamate showed its reactivity with lithium powder and different electrophiles, leading to functionalized carbamates. This indicates the compound's utility in chemical synthesis (Ortiz, Guijarro, & Yus, 1999).
Synthesis and Characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) Piperazine-1-carboxylate : This study showed the condensation reaction between carbamimide and 3-fluorobenzoic acid, leading to a compound with moderate antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Balancing sp2 and sp3 C-H Bond Activation in Pt(II) Complex : A study involving 2-tert-butyl-6-(4-fluorophenyl)pyridine and K(2)PtCl(4) showed activation of sp(2) and sp(3) C-H bonds, leading to cyclometalated complexes. This highlights the compound's potential in creating complex molecular structures (Crosby, Clarkson, & Rourke, 2009).
Deprotection of tert-butyl Carbamates, Esters, and Ethers Using Aqueous Phosphoric Acid : This method offers a mild and environmentally benign approach for deprotecting tert-butyl carbamates. It preserves the stereochemical integrity of substrates and is high yielding (Li et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-cyano-3-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZIIFNBWLCXJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656197 | |
Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153762-99-2 | |
Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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